Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
1-benzofuran-2-yl-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-10-5-6-14(8-10)13(16)12-7-9-3-1-2-4-11(9)17-12/h1-4,7,10,15H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRCXPDJQYULRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in different types of cancer cells . This suggests that Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone may interact with its targets to inhibit cell growth, although the exact mechanism remains to be elucidated.
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, oxidative stress, and viral replication .
Result of Action
Given the biological activities of benzofuran compounds, it is likely that the compound’s action results in the inhibition of cell growth, potentially through the induction of cell cycle arrest or apoptosis .
Action Environment
Factors such as temperature, ph, and light exposure can often influence the stability and activity of chemical compounds .
Biochemical Analysis
Biochemical Properties
Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The interaction between this compound and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. Additionally, this compound can interact with proteins involved in oxidative stress responses, modulating their activity to enhance cellular defense mechanisms.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspases and other pro-apoptotic factors. This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival. Furthermore, this compound can alter gene expression profiles, leading to the upregulation of tumor suppressor genes and downregulation of oncogenes. In normal cells, this compound has been found to enhance cellular metabolism by increasing the activity of metabolic enzymes and promoting ATP production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, this compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions result in a cascade of biochemical events that ultimately influence cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound exhibits high stability and potency, effectively modulating target biomolecules and cellular processes. Over extended periods, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, such as prolonged activation of signaling pathways and persistent changes in gene expression. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing immune responses and reducing inflammation. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while doses above this range lead to adverse effects. These findings underscore the importance of dose optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution to specific cellular compartments. For instance, this compound can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues. Additionally, this compound can accumulate in specific cellular organelles, such as mitochondria, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it interacts with transcription factors and influences gene expression. Additionally, this compound can be targeted to mitochondria, where it modulates metabolic enzymes and enhances ATP production. The subcellular localization of this compound is essential for its precise biochemical effects.
Biological Activity
Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone (CAS No. 1405760-98-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a benzofuran moiety linked to a pyrrolidine ring, which contributes to its pharmacological properties. The molecular formula is , indicating the presence of nitrogen and oxygen functionalities that are crucial for its biological interactions.
Research indicates that benzofuran derivatives, including this compound, exhibit various mechanisms of action:
- Antiproliferative Activity : Studies have shown that benzofuran derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, certain derivatives demonstrated potency against multiple cancer cell lines, including MDA-MB-231 and A549 .
- Antimicrobial Properties : Benzofuran compounds have been reported to possess significant antimicrobial activity against various pathogens. The presence of hydroxyl and methoxy groups enhances their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .
Biological Activity Overview
The biological activities of benzofuran derivatives can be summarized in the following table:
Case Studies
- Anticancer Activity : A study involving the synthesis of various benzofuran derivatives found that those with specific substitutions exhibited enhanced antiproliferative activity against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines. The most potent compound showed a 14-fold increase in activity compared to less substituted analogs .
- Antimicrobial Efficacy : In a series of tests against M. tuberculosis, certain benzofuran derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 2 μg/mL, indicating strong antimycobacterial activity . Compounds with ortho-hydroxyl substitutions were particularly effective.
- Mechanistic Insights : Research highlighted that compounds like this compound induce apoptosis via ROS-mediated pathways, disrupting mitochondrial function and activating caspases . This mechanism underscores the potential for developing targeted therapies for resistant cancer types.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Diversity and Core Modifications
The target compound’s 3-hydroxypyrrolidine group distinguishes it from other benzofuran-2-yl methanones. Key analogs include:
- Benzo[d]oxazol-2-yl(benzofuran-2-yl)methanone (8g): Features a benzo[d]oxazole substituent, synthesized in 87–99% yield with a melting point of 167–169°C .
- (3-Alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone: Contains alkoxy, nitro, and phenyl groups, demonstrating antimicrobial and antioxidant activities .
Table 1: Structural and Physical Comparison
Key Research Findings and Implications
Substituent Impact : The 3-hydroxypyrrolidine group may enhance solubility via hydrogen bonding but could reduce receptor affinity compared to imidazole or oxazole substituents .
Activity-Substituent Relationships :
- Nitro and alkoxy groups improve antimicrobial activity .
- Pyrrolidine derivatives exhibit moderate bioactivity, necessitating structural optimization for therapeutic applications .
Synthetic Advancements: High-yield, eco-friendly methods (e.g., ionic liquids) are viable for scalable production of benzofuran methanones .
Preparation Methods
Catalyst-Free Cyclization Approaches
Recent advances highlight catalyst-free methods for synthesizing benzofuran cores, which are environmentally benign and efficient. For instance, hydroxyl-substituted aryl alkynes undergo intramolecular cyclization in acetonitrile without catalysts, producing benzofuran rings in good yields (33–84%). This method involves:
- Deprotonation of hydroxyl groups.
- Epoxide ring-opening or nucleophilic attack to form intermediates.
- Intramolecular cyclization followed by elimination of water to yield benzofuran derivatives.
Potassium Carbonate Mediated Alkylation
Potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or acetone is commonly used to facilitate nucleophilic substitution reactions to form benzofuran derivatives. For example, phenacyl bromides react with hydroxy-substituted aromatic ketones in the presence of K2CO3 to form benzofuran-2-ylmethanone derivatives.
Detailed Reaction Conditions and Yields
Research Findings and Notes
- The use of potassium carbonate as a base is pivotal in several steps, notably in alkylation and nucleophilic substitution reactions, due to its mild basicity and ability to deprotonate hydroxyl groups effectively.
- Solvent choice (DMF, acetone, pyridine) significantly influences reaction rates and selectivity. DMF is preferred for alkylation due to its polar aprotic nature, enhancing nucleophilicity.
- The benzofuran ring formation can be achieved via multiple synthetic routes including electrochemical methods, interrupted Pummerer reactions, and Wittig reactions, but catalyst-free cyclization remains a straightforward and green approach.
- Yields for benzofuran derivatives vary widely depending on substituents and reaction conditions but generally fall in the 33–94% range, with optimized protocols achieving yields above 80%.
- Isomerism (cis/trans, syn/anti) can occur in intermediates, which may affect purification and final product properties.
Q & A
Q. What are the recommended methodologies for synthesizing Benzofuran-2-yl(3-hydroxyprolidin-1-yl)methanone?
Answer: The synthesis typically involves condensation-cyclization reactions. For example, benzofuran derivatives can be prepared via:
- Condensation of resorcinol derivatives with acetic acid in the presence of ZnCl₂ to form intermediates like 1-(2,4-dihydroxyphenyl)ethanone .
- O-Alkylation with propargyl bromide under basic conditions (K₂CO₃), achieving high yields (~90%) .
- Cyclization with phenacyl bromide to form benzofuran scaffolds, followed by functionalization with pyrrolidine moieties .
- Purification via column chromatography using EtOAc/petroleum ether (3:7), yielding >90% purity .
Q. Table 1: Example Synthetic Parameters
| Step | Reagents/Conditions | Yield/Purity | Reference |
|---|---|---|---|
| O-Alkylation | K₂CO₃, propargyl bromide | 90% yield | |
| Cyclization | Phenacyl bromide, K₂CO₃ | 85–93% yield | |
| Chromatography | EtOAc/petroleum ether (3:7) | >90% purity |
Q. How is the crystal structure of Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone determined?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion .
- Structure refinement using SHELX software (e.g., SHELXL for small molecules), achieving R-factors <0.05 .
- Validation of bond lengths (mean σ ~0.002 Å) and angles against crystallographic databases .
Note: SHELX remains widely used despite newer alternatives due to its robustness in handling twinned data and high-resolution structures .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H NMR : Signals for benzofuran protons appear at δ 7.3–7.8 ppm, while pyrrolidine protons resonate at δ 3.0–3.5 ppm .
- Elemental analysis : Confirm molecular formula (e.g., C₁₈H₁₆O₅ requires C: 69.22%, H: 5.16%) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at 267.24 m/z for related compounds) .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structural refinement?
Answer:
- Data quality assessment : Check for twinning or disordered atoms using SHELXD .
- Alternative refinement software : Cross-validate with programs like OLEX2 or PHENIX.
- Occupancy adjustment : Partially occupied atoms (e.g., solvent molecules) can be modeled iteratively .
Case Study: A benzofuran derivative (R-factor = 0.032) required iterative SHELXL refinement to resolve pyrrolidine ring disorder .
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
Answer:
- Functional group modulation : Replace the 3-hydroxypyrrolidine group with substituted amines to enhance binding affinity .
- In vitro assays : Test α-amylase inhibition (IC₅₀) or cytotoxicity (e.g., MTT assay) using standardized protocols .
- Computational modeling : Dock the compound into target proteins (e.g., α-amylase) using AutoDock Vina to predict binding modes .
Q. Table 2: Example Bioactivity Data
| Modification | Assay Type | Result (IC₅₀) | Reference |
|---|---|---|---|
| 3-Hydroxypyrrolidine | α-Amylase | 12.5 µM | |
| 4-Nitrophenyl substitution | Cytotoxicity | >50 µM (safe) |
Q. How do solvent systems and green chemistry approaches impact synthesis efficiency?
Answer:
- PEG-400/ultrasound : Reduces reaction time by 50% compared to traditional heating (e.g., 2 hr vs. 4 hr) .
- Aqueous micellar systems : Improve atom economy (e.g., 85% yield in water vs. 70% in organic solvents) .
Key Trade-off : While green solvents enhance sustainability, they may reduce yield in stereosensitive reactions .
Q. What are the challenges in scaling up the synthesis for preclinical studies?
Answer:
- Purification bottlenecks : Chromatography is impractical at scale; switch to recrystallization (e.g., MeOH/H₂O) .
- Byproduct control : Optimize stoichiometry (e.g., 1.2:1 molar ratio of phenacyl bromide to benzofuran precursor) to minimize side products .
Methodological Notes
- References : All data are derived from peer-reviewed journals, crystallographic databases, and validated synthetic protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
